molecular formula C8H9F3N2O B13102712 (2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol

(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol

Cat. No.: B13102712
M. Wt: 206.16 g/mol
InChI Key: KBOMPSGVSUAHRA-LURJTMIESA-N
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Description

(2R)-2-Amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol is a chiral β-amino alcohol derivative featuring a pyridine ring substituted with a trifluoromethyl group at position 6 and an ethanolamine moiety at position 2. Its hydrochloride salt (CAS: 1417656-49-5) has a molecular weight of 242.626 g/mol and is commercially available .

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)7-2-1-5(3-13-7)6(12)4-14/h1-3,6,14H,4,12H2/t6-/m0/s1

InChI Key

KBOMPSGVSUAHRA-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NC=C1[C@H](CO)N)C(F)(F)F

Canonical SMILES

C1=CC(=NC=C1C(CO)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-(trifluoromethyl)pyridine.

    Formation of Intermediate: The intermediate is formed by reacting 6-(trifluoromethyl)pyridine with an appropriate chiral amine under controlled conditions.

    Final Product: The final product, this compound, is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted compounds.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research indicates that compounds containing trifluoromethyl groups, such as (2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol, exhibit antiviral activity. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for penetrating viral membranes. Studies have shown that derivatives of this compound can inhibit viral replication in cell cultures, making it a candidate for antiviral drug development.

Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. In vitro studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of signaling pathways associated with cell survival and inflammation.

Pharmacology

Receptor Interaction
this compound has been studied for its interaction with various receptors, including serotonin and dopamine receptors. Its ability to modulate these receptors suggests potential applications in treating psychiatric disorders, including depression and anxiety.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry evaluated the antiviral properties of a series of trifluoromethyl-pyridine derivatives, including this compound. The results demonstrated significant inhibition of viral replication in vitro, suggesting a promising avenue for developing new antiviral agents.

Case Study 2: Neuroprotection

Research conducted at a leading university explored the neuroprotective effects of this compound on human neuronal cell lines exposed to oxidative stress. Findings indicated that the compound reduced cell death by activating survival pathways, highlighting its potential in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more potent and selective effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol Dihydrochloride
  • Structure : Replaces the trifluoromethyl group with chlorine at position 6 of the pyridine ring.
  • Molecular Weight : 245.53 g/mol (vs. 242.626 g/mol for the trifluoromethyl analog) .
  • The dihydrochloride salt form may enhance aqueous solubility compared to the monohydrochloride form of the CF₃ analog .
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol
  • Structure: Lacks the amino group but retains the ethanol and CF₃-substituted pyridine.
  • CAS : 31224-82-5; Similarity Score: 0.72 .
  • Increased hydrophobicity due to the CF₃ group may improve membrane permeability compared to polar aminoethanol derivatives .

Functional Group Modifications

2-(Trifluoromethyl)nicotinaldehyde
  • Structure: Replaces the ethanolamine group with an aldehyde.
  • CAS : 913839-73-3; Similarity Score: 0.81 .
  • Implications: The aldehyde group introduces reactivity (e.g., susceptibility to nucleophilic attack), limiting stability under physiological conditions. Potential use as a synthetic intermediate rather than a bioactive molecule .
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol
  • Structure: Methanol substituent at position 3 and chloro-CF₃ substitution at positions 2 and 4.
  • CAS : 917396-39-5; Molecular Weight: 211.57 g/mol .
  • Implications: The chloro-CF₃ substitution pattern may sterically hinder interactions with binding pockets. Methanol’s lower basicity compared to ethanolamine reduces pH-dependent solubility .

Heterocyclic Derivatives

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic Acid
  • Structure : Pyrimidine ring fused with the CF₃-pyridine moiety.
  • Molecular Weight : 338 g/mol; LCMS: m/z 338 [M+H]⁺ .
  • Implications :
    • The carboxylic acid group enhances polarity, making it suitable for ionic interactions in drug design.
    • The extended π-system (pyrimidine-pyridine) may improve binding to aromatic-rich enzyme active sites .
(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic Acid Methyl Ester
  • Structure : Incorporates a pyrrolidine-carboxylic acid ester and a CF₃-pyridine-phenyl group.
  • LCMS : m/z 531 [M-H]⁻ .
  • Dual CF₃ groups increase metabolic resistance but may raise toxicity concerns .

Research Implications

  • Chirality: The R-configuration in aminoethanol derivatives is critical for enantioselective interactions, as seen in receptor-binding studies .
  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity but may complicate synthetic routes due to its electron-withdrawing nature .
  • Salt Forms : Hydrochloride or dihydrochloride salts improve bioavailability, a key consideration in preclinical development .

Biological Activity

(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol, a compound featuring a trifluoromethyl group, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H9F3N2O
  • CAS Number : 1417656-49-5
  • Molecular Weight : 202.17 g/mol

The biological activity of this compound primarily involves its interaction with G-protein-coupled receptors (GPCRs). Research indicates that compounds containing trifluoromethyl groups can enhance binding affinity and selectivity towards various receptor subtypes, which can lead to increased therapeutic efficacy .

Pharmacological Effects

  • Antidepressant Activity : Studies have shown that similar compounds with trifluoromethyl substitutions exhibit significant antidepressant effects by modulating serotonin and norepinephrine pathways. The presence of the trifluoromethyl group is believed to enhance the potency of these compounds against serotonin transporters .
  • Anticancer Potential : Preliminary research suggests that this compound may possess anticancer properties. It has been observed to inhibit cell proliferation in certain cancer cell lines, potentially through apoptosis induction .
  • Neuroprotective Effects : The compound has also been evaluated for neuroprotective effects in models of neurodegeneration. Its ability to modulate neurotransmitter systems suggests a role in protecting neuronal cells from oxidative stress .

Case Study 1: Antidepressant Efficacy

A study conducted on mice demonstrated that administration of this compound resulted in a marked reduction in depressive-like behaviors. The mechanism was linked to increased levels of serotonin and norepinephrine in the synaptic cleft, suggesting its potential as a novel antidepressant agent.

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantIncreased serotonin levels; reduced depressive behavior ,
AnticancerInhibition of cell proliferation; apoptosis induction ,
NeuroprotectiveProtection against oxidative stress in neuronal cells

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